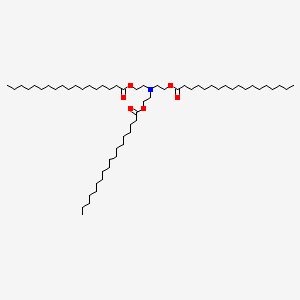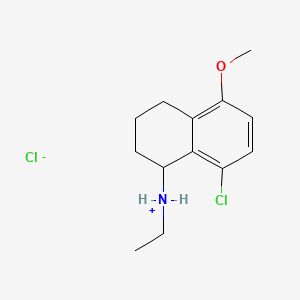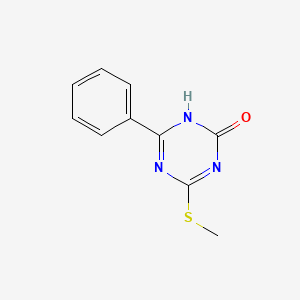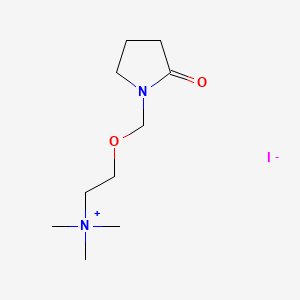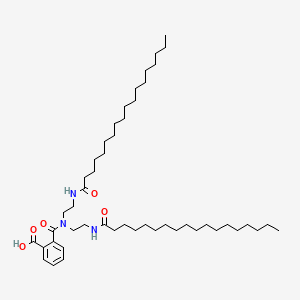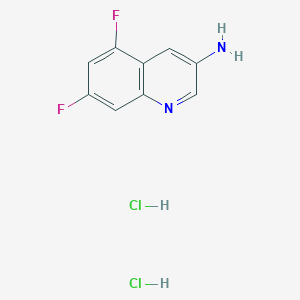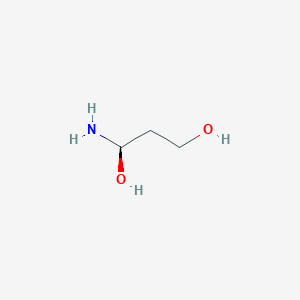
(R)-1-Amino-propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Amino-propane-1,3-diol, also known as serinol, is a chiral amino alcohol. This compound is characterized by the presence of both an amino group (-NH2) and two hydroxyl groups (-OH) attached to a three-carbon chain. Its chiral center at the second carbon atom makes it an important molecule in stereochemistry and various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Amino-propane-1,3-diol can be achieved through several methods. One common approach involves the reduction of serine, an amino acid, using reducing agents such as lithium aluminum hydride (LiAlH4). Another method includes the catalytic hydrogenation of 3-amino-1,2-propanediol.
Industrial Production Methods
On an industrial scale, ®-1-Amino-propane-1,3-diol can be produced through the fermentation of glucose using specific strains of bacteria that express the necessary enzymes for the conversion. This biotechnological approach is favored for its sustainability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Amino-propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halides.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated compounds.
Wissenschaftliche Forschungsanwendungen
®-1-Amino-propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ®-1-Amino-propane-1,3-diol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor for the synthesis of neurotransmitters and other bioactive molecules. Its hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions, influencing its activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-Amino-propane-1,3-diol: The enantiomer of ®-1-Amino-propane-1,3-diol, differing in the spatial arrangement of atoms around the chiral center.
1,3-Diaminopropane: A compound with two amino groups instead of hydroxyl groups.
Glycerol: A compound with three hydroxyl groups but no amino group.
Uniqueness
®-1-Amino-propane-1,3-diol is unique due to its chiral nature and the presence of both amino and hydroxyl groups, making it a versatile intermediate in various chemical and biological processes. Its ability to form hydrogen bonds and participate in stereospecific reactions sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C3H9NO2 |
|---|---|
Molekulargewicht |
91.11 g/mol |
IUPAC-Name |
(1R)-1-aminopropane-1,3-diol |
InChI |
InChI=1S/C3H9NO2/c4-3(6)1-2-5/h3,5-6H,1-2,4H2/t3-/m1/s1 |
InChI-Schlüssel |
DOGCTUGYGZGSFX-GSVOUGTGSA-N |
Isomerische SMILES |
C(CO)[C@H](N)O |
Kanonische SMILES |
C(CO)C(N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




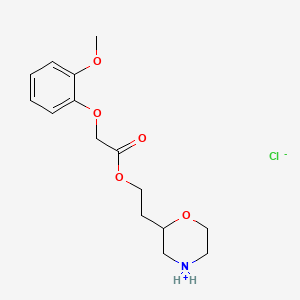

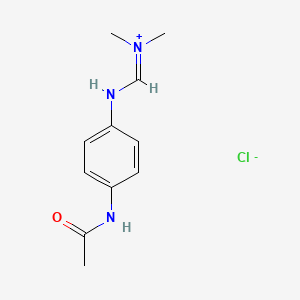
![3-[9-(2-Carboxyethyl)-15-(1-hydroxyethyl)-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13743161.png)
